Carvedilol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

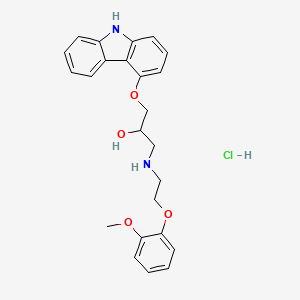

A carbazole and propanol derivative that acts as a non-cardioselective beta blocker and vasodilator. It has blocking activity for ALPHA 1 ADRENERGIC RECEPTORS and, at higher doses, may function as a blocker of CALCIUM CHANNELS; it also has antioxidant properties. Carvedilol is used in the treatment of HYPERTENSION; ANGINA PECTORIS; and HEART FAILURE. It can also reduce the risk of death following MYOCARDIAL INFARCTION.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Heart Failure Management

Carvedilol is extensively used in treating congestive heart failure (CHF). It has been shown to improve symptoms and reduce mortality in patients with moderate to severe heart failure. A multicenter study demonstrated that carvedilol significantly improved the symptomatic status of patients when used alongside standard therapies such as digoxin and diuretics, leading to a notable reduction in morbidity and mortality rates .

1.2 Hypertension Treatment

While not a first-line treatment for hypertension, carvedilol effectively lowers blood pressure by causing vasodilation through its alpha-1 blocking action. Studies indicate that it may be beneficial for hypertensive patients, particularly those with concomitant heart failure or left ventricular dysfunction .

1.3 Post-Myocardial Infarction

Carvedilol is indicated for patients recovering from myocardial infarction. It aids in improving survival rates by mitigating the adverse effects of sympathetic nervous system activation following a heart attack .

1.4 Prevention of Oesophageal Variceal Bleeding

Research has shown that carvedilol can reduce the risk of bleeding from oesophageal varices in patients with liver cirrhosis, providing an important therapeutic option in managing complications associated with liver disease .

Pharmacokinetics

Carvedilol is well absorbed after oral administration but undergoes significant first-pass metabolism in the liver, resulting in approximately 25% bioavailability. The drug is available in various formulations, including immediate-release tablets and extended-release capsules .

Case Studies and Research Findings

4.1 Efficacy in Heart Failure

A double-blind study involving 278 patients with moderate to severe heart failure revealed that carvedilol significantly improved ejection fraction and reduced clinical deterioration compared to placebo. The study highlighted its role as an adjunct therapy alongside standard heart failure treatments .

4.2 Blood Pressure Control

In a controlled trial comparing carvedilol with conventional antihypertensive therapies, patients receiving carvedilol showed significant reductions in systolic and diastolic blood pressure, alongside improvements in metabolic parameters such as blood sugar levels .

Safety Profile and Side Effects

Common side effects include dizziness, fatigue, hypotension, and gastrointestinal disturbances. Severe adverse effects may involve bronchospasm and liver dysfunction; thus, caution is advised in patients with pre-existing liver conditions .

Eigenschaften

CAS-Nummer |

374779-41-6 |

|---|---|

Molekularformel |

C24H27ClN2O4 |

Molekulargewicht |

442.9 g/mol |

IUPAC-Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;hydrochloride |

InChI |

InChI=1S/C24H26N2O4.ClH/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;/h2-12,17,25-27H,13-16H2,1H3;1H |

InChI-Schlüssel |

OSZYHTJPTLLICF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |

Kanonische SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |

Synonyme |

14C-labeled Carvedilol BM 14190 BM-14190 BM14190 carvedilol carvedilol hydrochloride Carvedilol, (+) Carvedilol, (+)-isomer carvedilol, (+-)-isomer Carvedilol, (-) Carvedilol, (-)-isomer carvedilol, (R)-isomer carvedilol, (S)-isomer Carvedilol, 14C labeled carvedilol, 14C-labeled Coreg Coropres Dilatrend Eucardic Kredex Querto |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.